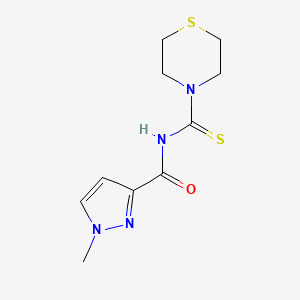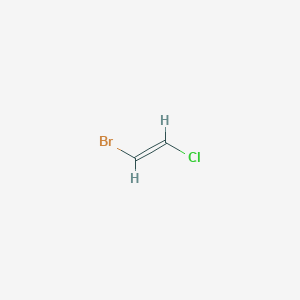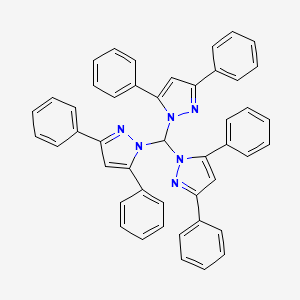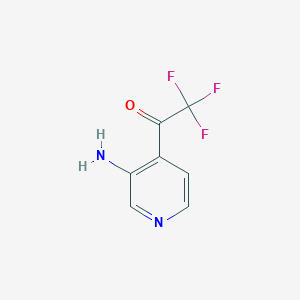
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with thiomorpholine-4-carbothioyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of sulfoxide or sulfone derivatives, while reduction can yield thiol or thioether derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to a variety of derivatives with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiproliferative agent, particularly against certain cancer cell lines .
The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development. Additionally, its unique structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents .
Wirkmechanismus
The mechanism of action of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
For instance, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives that exhibit similar biological activities. Some of these compounds include:
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-4-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-5-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-6-carboxamide
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications. The unique structural features of this compound, such as the position of the carboxamide group, contribute to its distinct properties and potential advantages in certain applications .
Eigenschaften
CAS-Nummer |
944786-86-1 |
|---|---|
Molekularformel |
C10H14N4OS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4OS2/c1-13-3-2-8(12-13)9(15)11-10(16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3,(H,11,15,16) |
InChI-Schlüssel |
GLCAYVNCQJEFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)NC(=S)N2CCSCC2 |
Löslichkeit |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)





![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

